

# 5-Bromo-3,3'-bipyridine CAS number and molecular weight

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## Compound of Interest

Compound Name: **5-Bromo-3,3'-bipyridine**

Cat. No.: **B105563**

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## Technical Guide: 5-Bromo-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5-Bromo-3,3'-bipyridine**, a key intermediate in synthetic chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of drug discovery and materials science.

## Core Compound Information

**5-Bromo-3,3'-bipyridine** is a heterocyclic compound featuring two pyridine rings linked at the 3-position, with a bromine substituent at the 5-position of one ring. This structure makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the bipyridine core is a well-established ligand for a multitude of metal catalysts and functional materials.

## Physicochemical and Identification Data

The key quantitative and identifying data for **5-Bromo-3,3'-bipyridine** are summarized in the table below for easy reference.

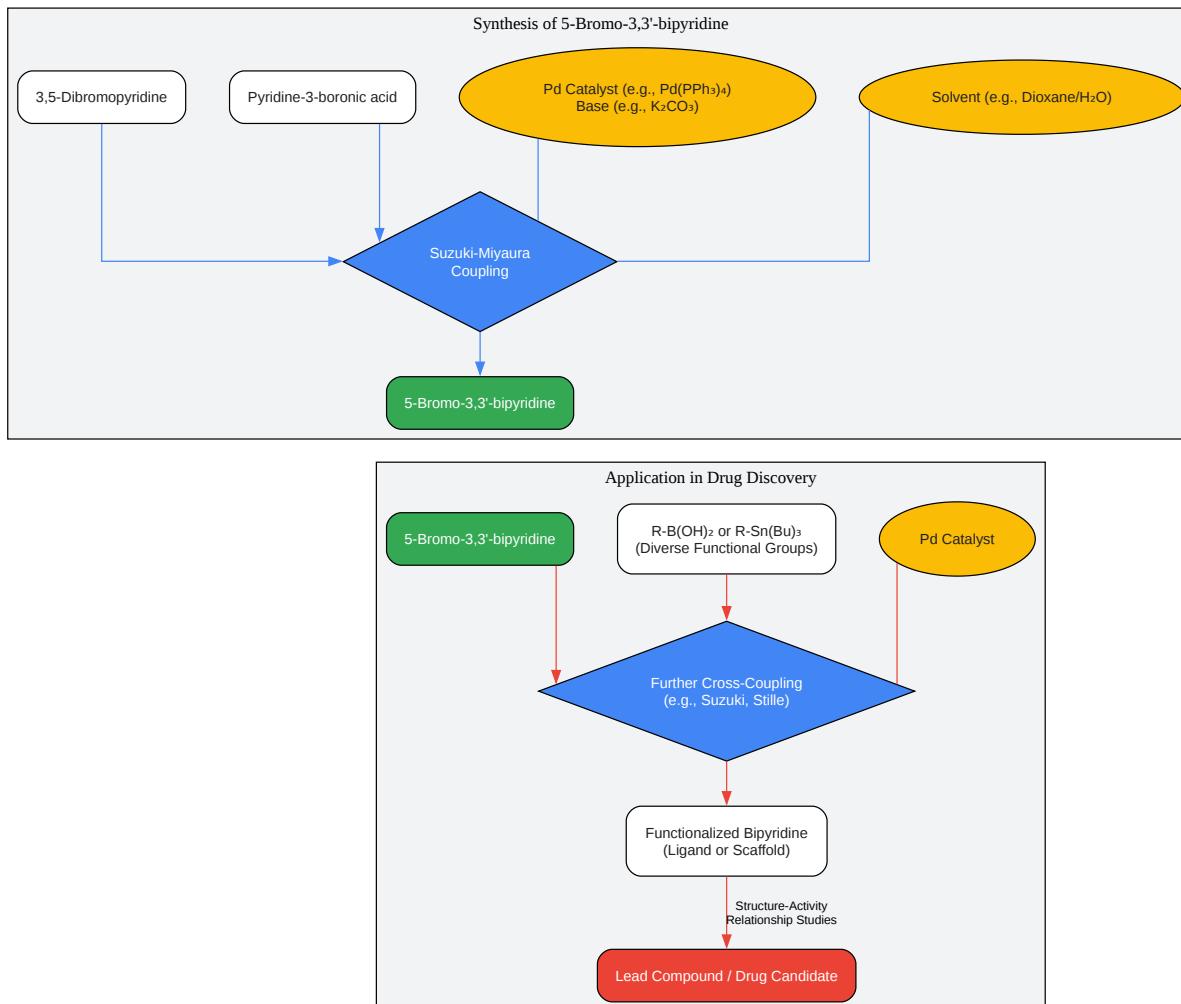
Identifier	Value	Citation(s)
CAS Number	15862-22-3	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	235.083 g/mol	<a href="#">[1]</a>
InChI	InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H	<a href="#">[1]</a>
InChIKey	NNNYHNUZYYNHCS-UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	C1=CC(=CN=C1)C2=CC(=CN=C2)Br	<a href="#">[1]</a>

## Synthesis of 5-Bromo-3,3'-bipyridine

The synthesis of **5-Bromo-3,3'-bipyridine** is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method offers high yields and good functional group tolerance. The general strategy involves the coupling of a pyridine boronic acid (or its ester) with a bromopyridine.

## Illustrative Synthesis Workflow

The following diagram illustrates a typical Suzuki-Miyaura cross-coupling approach for the synthesis of **5-Bromo-3,3'-bipyridine** and its subsequent use as a versatile intermediate in drug discovery.

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Synthetic pathway and application workflow for **5-Bromo-3,3'-bipyridine**.

# Experimental Protocols

The following is an illustrative protocol for the synthesis of **5-Bromo-3,3'-bipyridine** via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for bipyridine synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Objective: To synthesize **5-Bromo-3,3'-bipyridine** from 3,5-dibromopyridine and pyridine-3-boronic acid.

## Materials:

- 3,5-Dibromopyridine
- Pyridine-3-boronic acid
- Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) or Potassium Phosphate ( $\text{K}_3\text{PO}_4$ )
- 1,4-Dioxane, anhydrous
- Water, degassed
- Ethyl acetate
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

## Equipment:

- Schlenk flask or round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate

- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware
- Rotary evaporator
- Chromatography column

**Procedure:**

- Reaction Setup: To a dry Schlenk flask, add 3,5-dibromopyridine (1.0 equivalent), pyridine-3-boronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
- Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask.
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of the limiting reagent, use 4 mL of dioxane and 1 mL of water). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
- Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **5-Bromo-3,3'-bipyridine**.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry (MS).

## Key Reaction Parameters

The table below summarizes the typical parameters for the Suzuki-Miyaura synthesis of **5-Bromo-3,3'-bipyridine**. Optimization may be required depending on the specific scale and laboratory conditions.

Parameter	Recommended Value/Condition	Purpose
Palladium Catalyst	$\text{Pd}(\text{PPh}_3)_4$ , $\text{PdCl}_2(\text{dppf})$	Catalyzes the C-C bond formation.
Catalyst Loading	2-10 mol %	A higher loading may be needed for pyridine substrates. [3]
Base	$\text{K}_2\text{CO}_3$ , $\text{Cs}_2\text{CO}_3$ , $\text{K}_3\text{PO}_4$	Activates the boronic acid for transmetalation.
Solvent System	1,4-Dioxane/Water, DMF, Toluene/Ethanol/Water	Solubilizes reactants and facilitates the reaction.
Temperature	80-110 °C	Provides thermal energy for the catalytic cycle.
Atmosphere	Inert (Nitrogen or Argon)	Prevents degradation of the catalyst and reagents.

## Applications in Research and Drug Development

Bipyridine derivatives are fundamental components in various fields of chemical research.[2] **5-Bromo-3,3'-bipyridine** serves as a key intermediate, leveraging its dual functionality.

- **Ligand Synthesis:** The bipyridine scaffold is an excellent chelating ligand for various transition metals. Metal complexes derived from functionalized 3,3'-bipyridines are investigated for their catalytic, photophysical, and electrochemical properties.
- **Pharmaceutical Scaffolding:** As a heterocyclic building block, it is used in the synthesis of complex organic molecules with potential biological activity.<sup>[2]</sup> The bromo-substituent acts as a versatile handle for introducing molecular diversity through further cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the systematic modification of a lead compound's structure to optimize its efficacy, selectivity, and pharmacokinetic properties in drug discovery programs.
- **Materials Science:** Bipyridine-containing polymers and supramolecular assemblies are utilized in the development of sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices. The ability to functionalize the 5-position allows for the tuning of the electronic and physical properties of these materials.

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